Dasyscyphin C is isolated from the fungus Dasyscyphus niveus, which is known for producing various bioactive metabolites. This species has been studied for its potential medicinal properties, including antifungal and antitumor activities. The extraction and purification processes often involve bioactivity-guided fractionation to isolate compounds with desirable pharmacological effects.
Dasyscyphin C is classified as a drimane meroterpenoid. Meroterpenoids are hybrid compounds that combine elements of terpenes and other chemical classes, resulting in diverse biological activities. This classification highlights its structural complexity and potential therapeutic applications.
The synthesis of Dasyscyphin C can be approached through various synthetic pathways, although specific methods for Dasyscyphin C itself are less documented compared to related compounds like Dasyscyphin D. The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations.
The efficiency and yield of these synthetic methods vary, with optimization required to achieve high purity and yield.
The molecular structure of Dasyscyphin C features a complex arrangement typical of drimane meroterpenoids, including multiple stereocenters and functional groups that contribute to its biological activity.
Dasyscyphin C may undergo various chemical reactions typical of terpenoids, including:
These reactions are crucial for both understanding the compound's reactivity and developing synthetic analogs with improved pharmacological profiles.
The mechanism of action for Dasyscyphin C involves its interaction with cellular targets, potentially disrupting cellular processes in pathogens or cancer cells.
Dasyscyphin C shows promise in several scientific fields:
Meroterpenoid production spans diverse fungal taxa, with dasyscyphins specifically identified in Stictidaceae family fungi (Ascomycota). Strain MSX62440, isolated from undetermined environmental sources, yielded dasyscyphins F, G, and C, highlighting this fungal group's biosynthetic capability [3]. Genomic analyses reveal that dasyscyphin biogenesis follows the polyketide-terpenoid hybrid pathway:
Table 1: Key Enzymatic Steps in Drimane Meroterpenoid Biosynthesis
Biosynthetic Stage | Enzyme Class | Function | Representative Genes |
---|---|---|---|
Core Skeleton Assembly | Polyketide Synthase (PKS) | Synthesis of aromatic starter unit (e.g., DMOA) | trt4, aus4 |
Isoprenoid Attachment | Prenyltransferase (PT) | Farnesyl transfer to aromatic core | trt2, subC |
Ring Formation | Meroterpenoid Cyclase | Scaffold cyclization and rearrangement | trt1, ausL, adrI |
Oxidation/Modification | αKG-Dependent Dioxygenase | C-H activation, ring rearrangements | Multiple unspecified |
Late-Stage Diversification | Methyltransferases (MT) | O-/C-methylation | trt5 |
Marine-derived fungi demonstrate enhanced meroterpenoid diversity, influenced by ecological stressors (salinity, competition) that upregulate terpenoid biosynthetic gene clusters. This environmental modulation contributes to the structural variations observed in dasyscyphins compared to terrestrial analogs [4] [8].
The dasyscyphin family (A–G) shares a conserved drimane-type sesquiterpene core fused to a quinone/quinol system, but exhibits significant structural variations in oxidation states and ring substitutions. Dasyscyphin C (compound 2 in strain MSX62440) underwent critical structural revision based on advanced spectroscopic analysis:
Table 2: Structural Features of Dasyscyphins A–G
Compound | Molecular Formula | Key Structural Features | Oxidation State | Source Fungus |
---|---|---|---|---|
Dasyscyphin A | C₂₂H₃₆O₄ | Aldehyde at C-22 | Quinone moiety | Dasyscyphus sp. |
Dasyscyphin B | C₂₃H₃₈O₄ | Methoxymethyl at C-15 | Quinone | Not specified |
Dasyscyphin C | C₂₂H₃₀O₄ | 1,4-Diketo system (revised) | Ortho-quinone | Stictidaceae MSX62440 |
Dasyscyphin F | C₂₂H₃₀O₃ | Aldehyde at C-22, deoxygenated | Hydroquinone | Stictidaceae MSX62440 |
Dasyscyphin G | C₂₃H₃₂O₃ | Methylated quinone | Quinone | Stictidaceae MSX62440 |
Spectroscopic techniques crucial for structural elucidation include:
Dasyscyphin C exemplifies fungal adaptive chemodiversity through its revised quinone architecture. The 1,4-diketo system differentiates it from plant-derived sesquiterpene quinones and establishes a new biosynthetic branch point in fungal meroterpenoid pathways. This structural motif enhances redox cycling capacity compared to its 1,2-dione counterparts, potentially influencing biological interactions [3] [5] [8]. Its isolation alongside dasyscyphins F and G from a single fungal strain demonstrates pathway diversification - where minor modifications (oxidation, methylation) generate structurally analogous metabolites from a common biosynthetic precursor [3].
Dasyscyphin C demonstrates moderate but pharmacologically relevant biological activities:
Table 3: Documented Bioactivities of Dasyscyphin C
Bioactivity Type | Experimental Model | Key Findings | Potential Mechanism |
---|---|---|---|
Cytotoxicity | Human cancer cell lines | Moderate growth inhibition (65% at 20 μg/mL) against MDA-MB-435 (melanoma), MDA-MB-231 (breast), OVCAR3 (ovarian) | Putative topoisomerase inhibition via quinone intercalation |
Antimicrobial | Bacterial/fungal pathogens | Moderate activity against Gram-positive bacteria and fungi | Redox cycling disruption of microbial membranes |
Chemosensitization | Drug-resistant pathogens | Synergistic effects observed with conventional antibiotics | Efflux pump inhibition suggested |
The compound's ortho-quinone moiety enables redox cycling, generating reactive oxygen species that contribute to its cytotoxicity and antimicrobial effects. This mechanism aligns with other bioactive quinone-containing meroterpenoids like ilimaquinone and avarol [4] [5]. Notably, dasyscyphins' selective cytotoxicity against specific cancer lineages suggests potential as targeted chemotherapeutic leads following structural optimization [3] [4].
As a structurally validated meroterpenoid, Dasyscyphin C serves as:
The compound exemplifies challenges in natural product-based drug discovery, particularly the scarcity issue - its low natural abundance necessitates total synthesis or heterologous expression (e.g., in Aspergillus oryzae) for comprehensive pharmacological evaluation [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7